

Chiral Properties of (S)-(+)-Nipecotic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name:	(+)-Nipecotic acid
CAS No.:	59045-82-8
Cat. No.:	B1678938

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For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Nipecotic acid, a chiral piperidine-3-carboxylic acid, is a pivotal molecule in neuroscience research and a valuable building block in the development of therapeutics targeting the central nervous system.^{[1][2]} Its primary pharmacological action is the inhibition of γ -aminobutyric acid (GABA) uptake, which potentiates GABAergic neurotransmission, making it a compound of significant interest for conditions such as epilepsy and anxiety.^{[1][2][3]} The stereochemistry of nipecotic acid is crucial, as its enantiomers exhibit distinct biological activities. This guide provides a comprehensive overview of the chiral properties of **(S)-(+)-nipecotic acid**, including its synthesis, resolution, and stereospecific interactions with GABA transporters.

Core Physicochemical and Chiral Properties

(S)-(+)-Nipecotic acid is a white to off-white powder, soluble in water.^{[1][2]} Its chiral nature dictates its interaction with biological systems, a critical consideration in drug design and development.

Property	Value	Reference
Synonyms	(S)-(+)-3-Piperidinecarboxylic acid	[1]
Molecular Formula	C ₆ H ₁₁ NO ₂	[1]
Molecular Weight	129.16 g/mol	[1]
Melting Point	253-254 °C (decomposes)	[1]
Purity	≥ 99% (by titration)	[1]
Optical Rotation	[α] _D ²⁰ = +5 ± 1.5° (c=5 in H ₂ O)	[1]

Stereospecific Inhibition of GABA Transporters

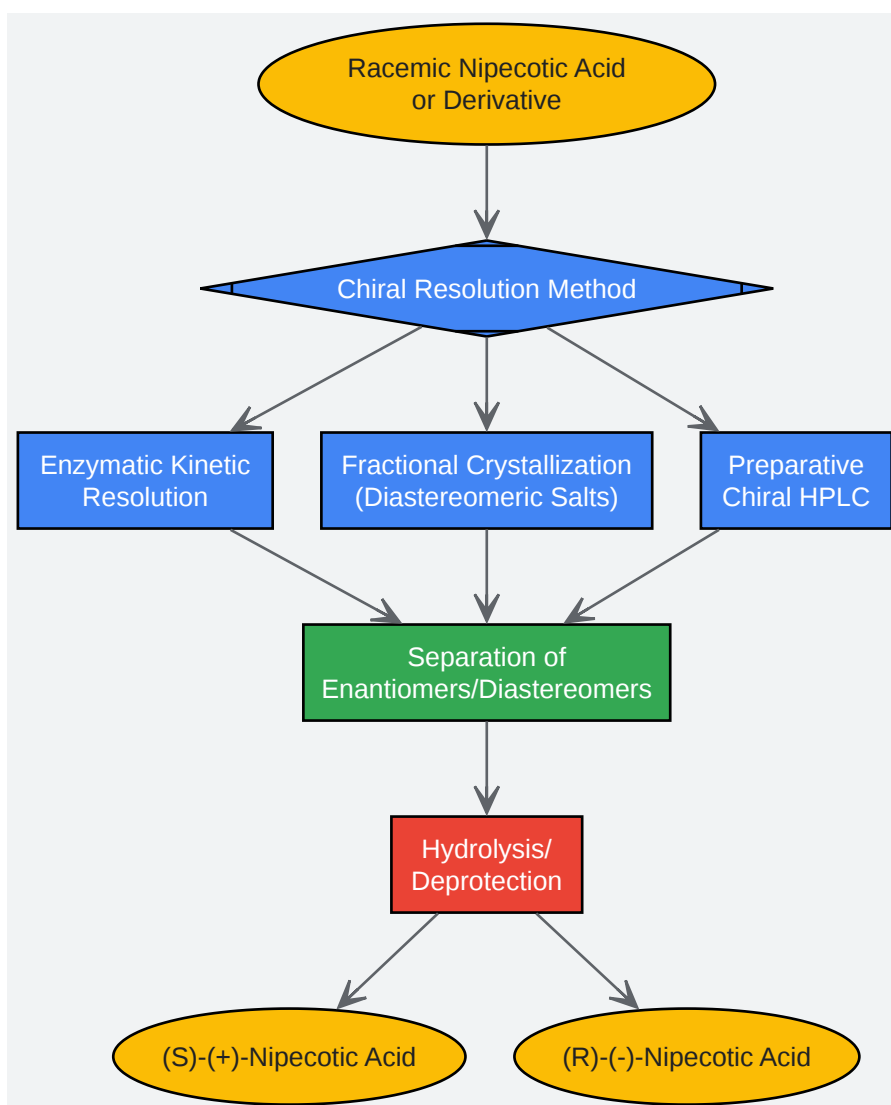
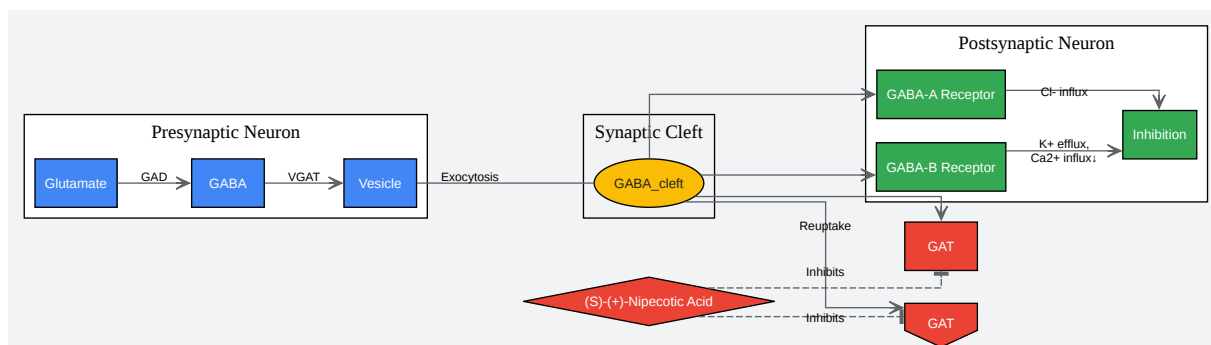
The biological activity of nipecotic acid derivatives is highly dependent on their stereochemistry. For inhibitors of the murine GABA transporter 1 (mGAT1), the (R)-enantiomer is generally more potent. Conversely, for inhibitors of mGAT4, the (S)-enantiomer, as with (S)-(+)-nipecotic acid, demonstrates higher activity.[4][5] This enantioselectivity is a key factor in the design of subtype-specific GABA uptake inhibitors.

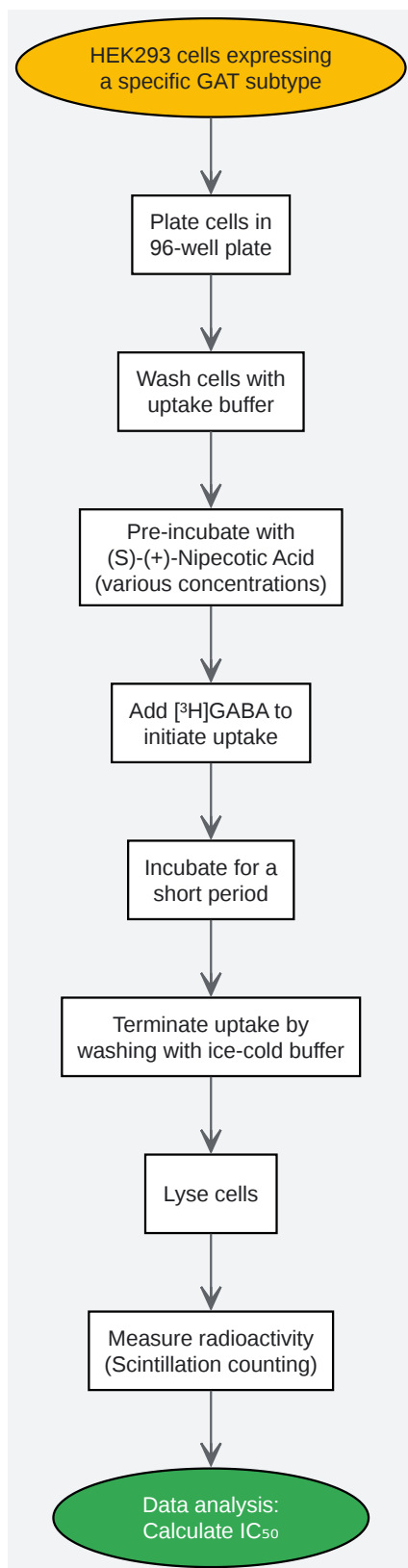
The inhibitory potency of nipecotic acid and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or the negative logarithm of this value (pIC₅₀).

Compound/Enantiomer	Transporter Subtype	IC ₅₀ (μM)	pIC ₅₀	Reference
(±)-Nipepotic acid	hGAT-1	8	-	[6]
rGAT-2	38	-	[6]	
hGAT-3	106	-	[6]	
hBGT-1	2370	-	[6]	
mGAT-1	2.6	-	[7]	
mGAT-2	310	-	[7]	
mGAT-3	29	-	[7]	
mGAT-4	16	-	[7]	
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid	GAT-3	5	-	[8]
GAT-2	21	-	[8]	
GAT-1	>200	-	[8]	
BGT-1	140	-	[8]	
(S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid [(S)-8d]	mGAT4	-	6.59 ± 0.01	[9][10]
hGAT-3	-	6.49 ± 0.10	[9][10]	

Mechanism of Action: Potentiation of GABAergic Signaling

(S)-(+)-**Nipecotic acid** exerts its effects by inhibiting GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.^[5] This inhibition leads to an increased concentration of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and potentiating inhibitory neurotransmission.^{[5][9]} It is important to note that at higher concentrations (in the millimolar range), nipecotic acid may also act as a direct agonist at GABA-A receptors.^[11]





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